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Compound of Interest

Compound Name:
(R)-(-)-Hydroxy Chloroquine

Diphosphate

Cat. No.: B12864177 Get Quote

Part 1: Chemical Identity & Core Properties[2]
Executive Summary of Constants
The following data represents the theoretical and experimentally validated constants for the

diphosphate salt of the (R)-enantiomer.
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Property Value Notes

Chemical Name
(R)-(-)-Hydroxychloroquine

Diphosphate
Specific enantiomer salt

Molecular Formula C₁₈H₂₆ClN₃O[2] · 2H₃PO₄
Often written as

C₁₈H₃₂ClN₃O₉P₂

Molecular Weight 531.86 g/mol
Base: 335.87 + 2 × H₃PO₄

(97.99)

CAS Number 158749-75-8
Specific to the (R)-

Diphosphate form

Chirality (R)-Configuration Levorotatory (-) optical rotation

Salt Stoichiometry 1:2 (Base : Phosphoric Acid)
Distinct from the sulfate (1:1)

clinical form

Appearance
White to off-white crystalline

solid

Hygroscopic nature common in

phosphate salts

Structural Logic
Hydroxychloroquine contains a chiral center at the 1-position of the pentyl side chain.

The Base (C₁₈H₂₆ClN₃O): A 4-aminoquinoline core coupled with a chiral N-ethyl-N-(2-

hydroxyethyl)-1,4-pentanediamine side chain.

The Salt: The diphosphate form involves the protonation of the tertiary amine (side chain)

and the quinoline nitrogen, stabilized by two dihydrogen phosphate anions (H₂PO₄⁻).

Part 2: Synthesis & Chiral Resolution Workflow
Producing high-purity (R)-(-)-Hydroxychloroquine Diphosphate requires isolating the

enantiomer from the racemate before salt formation. Direct synthesis from chiral precursors is

possible but less common than resolution.

Resolution Protocol (Methodology)
Objective: Isolate (R)-HCQ base from Racemic HCQ.
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Free Basing: Convert commercial Racemic HCQ Sulfate to free base using

NaOH/Dichloromethane extraction.

Derivatization: React the racemic base with a chiral resolving agent (e.g., (+)-Di-p-toluoyl-D-

tartaric acid) in a solvent like acetone or ethanol.

Fractional Crystallization: The diastereomeric salt of the (R)-enantiomer crystallizes

differentially. Filter and recrystallize to achieve >99% enantiomeric excess (ee).

Liberation: Treat the purified salt with NaOH to release the (R)-(-)-Hydroxychloroquine free

base.

Diphosphate Salt Formation
Objective: Convert (R)-Base to (R)-Diphosphate.

Dissolution: Dissolve (R)-Base in methanol or ethanol.

Acid Addition: Add 2.05 molar equivalents of Phosphoric Acid (85% H₃PO₄) dropwise at 0–

5°C.

Precipitation: Induce crystallization using an antisolvent (e.g., diethyl ether or acetone).

Drying: Vacuum dry at 40°C to prevent hydration changes.

Visualization of Synthesis Workflow
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Figure 1: Step-by-step workflow for the isolation and salt formation of (R)-(-)-

Hydroxychloroquine Diphosphate.

Part 3: Analytical Validation (Self-Validating
Systems)
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To ensure the integrity of the compound for research, a multi-modal analytical approach is

required.

Molecular Weight Verification (Mass Spectrometry)
Method: ESI-MS (Electrospray Ionization) in Positive Mode.

Expected Signal:

The salt dissociates in solution. You will observe the protonated base

.

m/z Observed: 336.2 (corresponding to the base C₁₈H₂₆ClN₃O + H⁺).

Phosphate Confirmation: Ion chromatography (IC) or ³¹P-NMR is required to confirm the

phosphate counterion, as it is "silent" in positive ESI-MS.

Enantiomeric Purity (Chiral HPLC)
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose derivative).

Mobile Phase: Hexane : Isopropanol : Diethylamine (85:15:0.1).

Detection: UV at 343 nm.

Acceptance Criteria: (R)-enantiomer peak area > 98.0%; (S)-enantiomer < 2.0%.

Stoichiometry Confirmation (Elemental Analysis)
Because the diphosphate form is hygroscopic, confirming the 1:2 ratio is critical.

Phosphorus (P) Content Calculation:

Atomic Weight P = 30.97.

Formula has 2 P atoms.[3][2][4] Total P mass = 61.94.

Theoretical %P =
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.

Experimental tolerance: ± 0.4%.

Analytical Logic Diagram

Identity & Stoichiometry Stereochemical Purity

Unknown Sample
(R)-HCQ-2H3PO4

ESI-MS
(Target: m/z 336.2)

31P-NMR
(Confirm Phosphate)

Elemental Analysis
(Target: 11.65% P)

Chiral HPLC
(Target: >98% ee)

Polarimetry
(Sign: Levorotatory -)

COA Validation
PASS/FAIL

Click to download full resolution via product page

Figure 2: Analytical decision matrix for validating the identity and purity of the compound.

Part 4: Pharmacological Context & Research
Relevance[5]
Why synthesize the (R)-Diphosphate form?

Stereoselective Pharmacokinetics
Research indicates that Hydroxychloroquine exhibits stereoselective metabolism:

(R)-Enantiomer: Tends to have a longer elimination half-life and higher blood concentration

compared to the (S)-enantiomer.[5] It is cleared less efficiently by renal pathways.

(S)-Enantiomer: Metabolized more rapidly.[5][6]

Toxicity Implications
The accumulation of HCQ in ocular tissue (retinopathy) is a major dose-limiting factor.
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Hypothesis: Some studies suggest the (S)-enantiomer may be more responsible for retinal

toxicity, or that the differential accumulation of the (R)-form in melanin-rich tissues drives

long-term side effects.

Usage: The (R)-Diphosphate salt is used in in vitro and in vivo assays to decouple these

effects from the racemate.

Salt Form Selection
While the Sulfate is the clinical standard (Plaquenil), the Diphosphate (common for

Chloroquine) is often used in research to compare directly with Chloroquine Diphosphate

without the confounding variable of different counterions affecting solubility or membrane

permeability in cell assays.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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